molecular formula C14H16N4O B6524601 3-(6-Morpholino-3-pyridazinyl)aniline CAS No. 1017326-35-0

3-(6-Morpholino-3-pyridazinyl)aniline

Cat. No.: B6524601
CAS No.: 1017326-35-0
M. Wt: 256.30 g/mol
InChI Key: JQMULEGXJUEESU-UHFFFAOYSA-N
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Description

3-(6-Morpholino-3-pyridazinyl)aniline is a compound that features a morpholine ring attached to a pyridazine ring, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Morpholino-3-pyridazinyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(6-Morpholino-3-pyridazinyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the morpholine and pyridazine rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-(6-morpholin-4-ylpyridazin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-12-3-1-2-11(10-12)13-4-5-14(17-16-13)18-6-8-19-9-7-18/h1-5,10H,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMULEGXJUEESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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